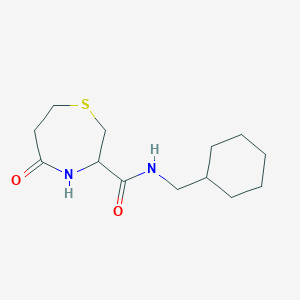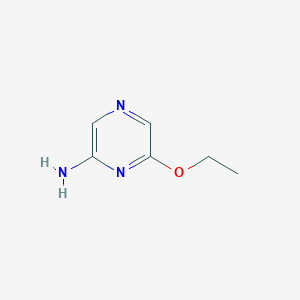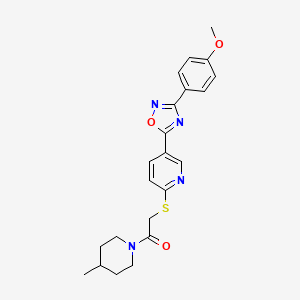
methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride, also known as JNJ-42153605, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of amino acids and has a cyclohexyl group attached to the alpha-carbon.
Mecanismo De Acción
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride acts as an antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has been shown to have a significant effect on the central nervous system, particularly in the regulation of pain and mood. It has been shown to reduce the sensitivity of neurons to painful stimuli, which can be beneficial in the treatment of neuropathic pain. Additionally, this compound has been shown to have antidepressant and anxiolytic effects, which may be due to its ability to modulate the activity of the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of this compound is its low bioavailability, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride. One potential application is in the treatment of chronic pain conditions such as neuropathic pain. Further studies are needed to determine the optimal dosing and administration methods for this compound. Additionally, this compound may have potential as a treatment for depression and anxiety, and further studies are needed to explore these applications. Finally, researchers may also investigate the potential use of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can be synthesized through a multi-step process involving the condensation of cyclohexanone with glycine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amino alcohol with methyl chloroformate and hydrochloric acid.
Aplicaciones Científicas De Investigación
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, depression, and anxiety. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. This compound has been studied as a potential treatment for neuropathic pain, which is a chronic pain condition that is often difficult to manage with currently available therapies.
Propiedades
IUPAC Name |
methyl (3R)-3-amino-3-cyclohexylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGGIKBSIYXFY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)


![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)
